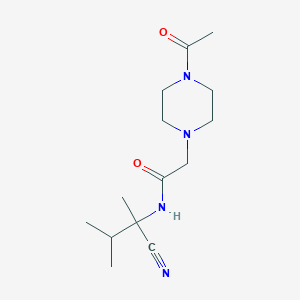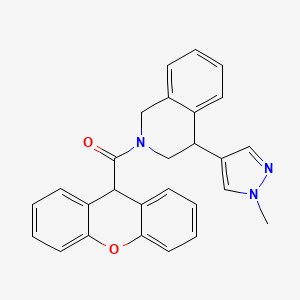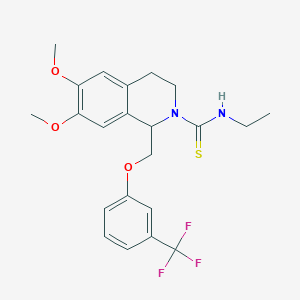
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Thus, the inhibition of BTK has been explored as a therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a reversible inhibitor of BTK that binds to the ATP-binding pocket of the kinase domain. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase-related protein (BRDG1). This leads to the activation of downstream signaling pathways, including the NF-κB and PI3K/AKT/mTOR pathways, which promote cell survival and proliferation. By inhibiting BTK, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea blocks these signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has been shown to inhibit BTK activity and downstream signaling pathways in B-cells, leading to the induction of apoptosis. Moreover, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has been shown to reduce tumor growth and prolong survival in mouse models of CLL and NHL. In addition, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide. However, the effects of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea on normal B-cell function and immune function are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has several advantages as a tool compound for studying B-cell signaling and B-cell malignancies. First, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a potent and selective inhibitor of BTK, with an IC50 of 0.85 nM. This allows for the specific inhibition of BTK activity in B-cells, without affecting other kinases or cell types. Second, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has shown efficacy in preclinical models of CLL and NHL, making it a promising therapeutic candidate for these diseases. However, there are also limitations to using 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea in lab experiments. First, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has not been tested in clinical trials, and its safety and efficacy in humans are not known. Second, the effects of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea on normal B-cell function and immune function are not fully understood, and further investigation is required.
Direcciones Futuras
There are several future directions for the study of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea and BTK inhibition in B-cell malignancies. First, the combination of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea with other targeted therapies, such as venetoclax and lenalidomide, should be further explored in preclinical models and clinical trials. Second, the effects of BTK inhibition on normal B-cell function and immune function should be further investigated, as this may have implications for the long-term safety and efficacy of BTK inhibitors. Third, the development of more potent and selective BTK inhibitors, with improved pharmacokinetic properties and reduced off-target effects, should be pursued. Fourth, the identification of biomarkers that predict response to BTK inhibitors, and the development of personalized treatment strategies based on these biomarkers, should be explored.
Métodos De Síntesis
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 3-fluorobenzaldehyde, which is then converted to 3-fluoro-α,α-dimethylbenzylamine. The latter is then reacted with ethyl acetoacetate to obtain the key intermediate, 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester. The final coupling reaction involves the reaction of the key intermediate with 3-(2-methoxy-5-methylphenyl)-1-(2-pyridinyl)-1-urea in the presence of a coupling agent and a base.
Aplicaciones Científicas De Investigación
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cells. In vivo studies have demonstrated that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea reduces tumor growth and prolongs survival in mouse models of CLL and NHL. Moreover, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea has shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-12-6-7-17(26-2)16(8-12)22-19(25)21-14-10-18(24)23(11-14)15-5-3-4-13(20)9-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZLMJHBGXPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)

![N-(6-methoxypyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2907047.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate](/img/structure/B2907049.png)

![3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2907054.png)
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B2907055.png)

![(Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2907060.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2907061.png)


![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)